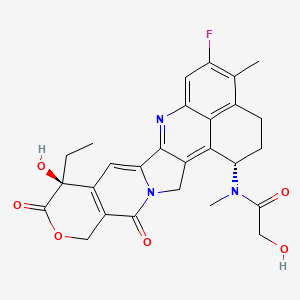

Exatecan-methylacetamide-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H26FN3O6 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxy-N-methylacetamide |

InChI |

InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-24-14(9-31(20)25(34)15(16)11-37-26(27)35)23-19(30(3)21(33)10-32)6-5-13-12(2)17(28)8-18(29-24)22(13)23/h7-8,19,32,36H,4-6,9-11H2,1-3H3/t19-,27-/m0/s1 |

InChI Key |

CPTRGGHYNGTFRJ-PPHZAIPVSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Exatecan-methylacetamide-OH: A Potent ADC Payload

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan-methylacetamide-OH is a potent derivative of exatecan, a hexacyclic camptothecin analogue, engineered for its cytotoxic potency as a payload in Antibody-Drug Conjugates (ADCs). As a topoisomerase I inhibitor, it exerts its anticancer effects by trapping the TOP1-DNA cleavage complex, leading to DNA damage and subsequent apoptotic cell death. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and its application in the development of ADCs. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this field.

Introduction

This compound is a key molecule in the evolving landscape of targeted cancer therapies. As a derivative of exatecan, it belongs to the camptothecin class of anti-cancer agents, which are known inhibitors of DNA topoisomerase I.[1] Its structural modifications are designed to enhance its suitability as a cytotoxic payload for ADCs, a class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the cell-killing power of potent small molecules.[2] This targeted delivery minimizes systemic toxicity while maximizing the therapeutic effect at the tumor site.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | N-((1S,9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)-2-hydroxy-N-methylacetamide | [3] |

| CAS Number | 2594423-51-3 | [3] |

| Molecular Formula | C27H26FN3O6 | [3] |

| Molecular Weight | 507.52 g/mol | [3] |

| Appearance | Solid | [2] |

Mechanism of Action

This compound, like its parent compound exatecan, targets DNA topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription.[1] TOP1 relieves torsional stress in DNA by introducing transient single-strand breaks. This compound intercalates into the DNA-TOP1 complex, stabilizing it and preventing the re-ligation of the DNA strand.[4] This stabilized complex, known as the TOP1-DNA cleavage complex, obstructs the progression of replication forks, leading to the formation of double-strand DNA breaks.[5] The accumulation of DNA damage triggers a cellular DNA damage response, ultimately culminating in programmed cell death, or apoptosis, primarily through the activation of caspase cascades.[6][7][8]

Signaling Pathway of TOP1 Inhibition-Induced Apoptosis

Caption: TOP1 Inhibition and Apoptosis Induction.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of exatecan and related derivatives in various cancer cell lines. It is important to note that the potency of this compound is expected to be in a similar range, though specific public data for this derivative is limited.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Exatecan | MOLT-4 | Acute Lymphoblastic Leukemia | 0.08 | [9] |

| Exatecan | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.11 | [9] |

| Exatecan | DMS114 | Small Cell Lung Cancer | 0.15 | [9] |

| Exatecan | DU145 | Prostate Cancer | 0.23 | [9] |

| Exatecan | PC-6 | Lung Carcinoma | 0.186 ng/mL | [10] |

| Exatecan | PC-6/SN2-5 | Lung Carcinoma | 0.395 ng/mL | [10] |

Experimental Protocols

Generalized Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general approach can be inferred from the synthesis of other exatecan derivatives with amide side chains.[1][11] The synthesis would likely involve the coupling of a suitable N-methyl-2-hydroxyacetamide linker to the exatecan core.

Materials:

-

Exatecan or a suitable precursor

-

N-methyl-2-hydroxyacetamide or a reactive derivative

-

Coupling agents (e.g., HATU, HOBt)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification reagents (e.g., silica gel for chromatography)

Procedure:

-

Activation of the Linker: The carboxylic acid of the N-methyl-2-hydroxyacetamide linker is activated using a coupling agent like HATU in the presence of an amine base such as DIPEA in an anhydrous solvent like DMF.

-

Coupling Reaction: The activated linker is then reacted with the amino group on the exatecan core. The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or LC-MS.

-

Purification: The crude product is purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, this compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR, LC-MS, and HRMS.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Application in Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized as a cytotoxic payload in the development of ADCs. The general workflow for developing an ADC with this payload is a multi-step process that requires careful optimization at each stage.[12][13][14]

ADC Development Workflow

Caption: ADC Development Workflow.

Conclusion

This compound represents a significant advancement in the field of ADC payloads. Its potent topoisomerase I inhibitory activity, coupled with its engineered structure for conjugation, makes it a valuable tool for the development of next-generation targeted cancer therapies. This guide has provided a detailed overview of its chemical properties, mechanism of action, and application, along with essential experimental protocols and quantitative data to aid researchers in their pursuit of more effective and safer cancer treatments. Further research into the specific synthesis and in vivo performance of ADCs utilizing this compound will be crucial in fully realizing its therapeutic potential.

References

- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Nuclear caspase-3 and caspase-7 activation, and poly(ADP-ribose) polymerase cleavage are early events in camptothecin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase-Dependent and -Independent Death of Camptothecin-Treated Embryonic Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase- and mitochondrial dysfunction-dependent mechanisms of lysosomal leakage and cathepsin B activation in DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 11. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 12. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]

- 13. youtube.com [youtube.com]

- 14. blog.crownbio.com [blog.crownbio.com]

Exatecan-methylacetamide-OH: A Technical Guide for Drug Development Professionals

An In-depth Review of a Promising ADC Payload

Abstract

Exatecan-methylacetamide-OH is a novel derivative of exatecan, a potent topoisomerase I inhibitor. This compound has been identified as a promising cytotoxic payload for the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical structure, physicochemical properties, and its putative mechanism of action based on its parent compound, exatecan. Due to the limited publicly available data specific to this compound, this report leverages information on exatecan to infer its biological activities and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the application of novel payloads in oncology.

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful therapeutic modality in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The design and efficacy of an ADC are critically dependent on the choice of its payload. Exatecan, a hexacyclic analogue of camptothecin, is a highly potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and repair. Its derivatives are being actively investigated as ADC payloads due to their high potency and potential to overcome certain drug resistance mechanisms. This compound is a recently disclosed derivative of exatecan, identified as a cytotoxin for ADC synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development, linker design, and conjugation chemistry in the context of ADC development.

| Property | Value | Source |

| Chemical Name | N-((1S,9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)-2-hydroxy-N-methylacetamide | |

| CAS Number | 2594423-51-3 | |

| Molecular Formula | C27H26FN3O6 |

An In-depth Technical Guide to the Mechanism of Action of Exatecan-methylacetamide-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan-methylacetamide-OH is a potent derivative of the camptothecin analog, exatecan. It serves as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs), a targeted cancer therapy approach. The core mechanism of action of this compound is intrinsically linked to its parent compound, exatecan, a highly potent inhibitor of DNA topoisomerase I (TOP1). This guide provides a detailed examination of the molecular pharmacology of exatecan, the downstream cellular consequences of TOP1 inhibition, and relevant experimental protocols for its characterization.

Core Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by targeting topoisomerase I, a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription. The mechanism can be delineated as follows:

-

Formation of the TOP1-DNA Cleavage Complex: TOP1 initiates its function by creating a transient single-strand break in the DNA backbone. This process involves the formation of a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc), where the enzyme is linked to the 3'-end of the broken DNA strand.

-

Interfacial Binding and Stabilization: Exatecan binds to this TOP1cc interface. Molecular modeling suggests that in addition to the three hydrogen bonds characteristic of camptothecins (with TOP1 residues R364, D533, and N722), exatecan forms two additional hydrogen bonds with a flanking DNA base and the TOP1 residue N352.[1][2] This enhanced binding stabilizes the TOP1cc, preventing the re-ligation of the DNA strand.

-

Collision with the Replication Fork: The stabilized TOP1cc becomes a physical obstacle for the DNA replication machinery. When a replication fork collides with this complex, the transient single-strand break is converted into a permanent and cytotoxic double-strand break (DSB).

-

Induction of DNA Damage and Cell Cycle Arrest: The accumulation of DSBs triggers a robust DNA Damage Response (DDR). This is marked by the phosphorylation of the histone variant H2AX (forming γH2AX), a sensitive marker of DNA double-strand breaks.[1] The DDR activation leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.

-

Apoptotic Cell Death: If the DNA damage is too extensive to be repaired, the cell is driven towards programmed cell death, or apoptosis.

This potent mechanism of action makes exatecan significantly more active than other clinical TOP1 inhibitors like SN-38, the active metabolite of irinotecan.[1]

Signaling Pathway of Exatecan-Induced Cell Death

References

An In-depth Technical Guide to Exatecan and its Derivative, Exatecan-methylacetamide-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan, a potent topoisomerase I inhibitor, has been a subject of significant interest in oncology research due to its marked antitumor activity. A derivative of camptothecin, exatecan has demonstrated greater potency than other analogues such as topotecan and irinotecan's active metabolite, SN-38[1][2]. Its development has been explored both as a standalone agent and, more recently, as a cytotoxic payload in antibody-drug conjugates (ADCs)[1][3][4]. This guide provides a detailed technical overview of exatecan and its derivative, exatecan-methylacetamide-OH, focusing on their core chemical and pharmacological properties. While extensive data is available for exatecan, information on this compound is primarily situated within the context of its use as an ADC payload, with limited publicly accessible comparative data.

Chemical Structure and Properties

Exatecan and this compound share the core pentacyclic structure of the camptothecin family.

Exatecan is a semi-synthetic, water-soluble derivative of camptothecin[5][]. Its chemical formula is C24H22FN3O4[7][8].

This compound is a derivative of exatecan[9][10][11][12][13][14]. It is described as an ADC cytotoxin, suggesting its primary application is as a payload for targeted cancer therapies[9][10][11][12][13][14]. Its chemical formula is C27H26FN3O6[15]. The structural modification from exatecan likely involves the primary amine group to enable conjugation to a linker for attachment to an antibody.

| Compound | Molecular Formula | Molar Mass | Key Structural Features |

| Exatecan | C24H22FN3O4 | 435.45 g/mol | Pyranoindolizinoquinoline core, primary amine at C1[7][8] |

| This compound | C27H26FN3O6 | 507.52 g/mol | Exatecan core with a methylacetamide-OH modification, likely at the C1 amine[14][15] |

Mechanism of Action: Topoisomerase I Inhibition

Both exatecan and its derivatives exert their cytotoxic effects by inhibiting DNA topoisomerase I (TOP1)[3][16][17][18]. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription[3][16].

The proposed signaling pathway for exatecan-induced cell death is as follows:

-

Exatecan intercalates into the DNA-TOP1 complex.

-

It stabilizes this complex, preventing the re-ligation of the single-strand DNA break created by TOP1[3][16][19].

-

The collision of the replication fork with this stabilized complex leads to the formation of a double-strand DNA break.

-

Accumulation of these DNA double-strand breaks triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death)[3][16].

Comparative Efficacy and Potency

In Vitro Activity of Exatecan

Exatecan has demonstrated significant cytotoxic activity across a range of human cancer cell lines.

| Parameter | Value | Cell Lines | Reference |

| IC50 (TOP1 Inhibition) | 2.2 µM (0.975 µg/mL) | - | [18][20] |

| IC50 (TOP1 Inhibition) | 1.906 µM | Human pancreatic cancer cells | [17] |

| Mean GI50 | 2.02 ng/mL | Breast cancer cells | [20] |

| Mean GI50 | 2.92 ng/mL | Colon cancer cells | [20] |

| Mean GI50 | 1.53 ng/mL | Stomach cancer cells | [20] |

| Mean GI50 | 0.877 ng/mL | Lung cancer cells | [20] |

| GI50 | 0.186 ng/mL | PC-6 (human small cell lung cancer) | [5][20] |

| GI50 | 0.395 ng/mL | PC-6/SN2-5 (etoposide-resistant) | [5][20] |

Studies have shown that exatecan is significantly more potent than other clinical TOP1 inhibitors. For instance, exatecan was found to be more active than topotecan and SN-38 in four different human cancer cell lines[1][21]. In preclinical studies, exatecan exhibited 6- and 28-fold greater activity than SN-38 and topotecan, respectively[2].

Information regarding the in vitro activity of This compound is not detailed in the available search results. Its primary role appears to be as a cytotoxic component of ADCs[9][10][11][12][13][14]. The efficacy of ADCs is dependent on a multitude of factors including the antibody's targeting ability, the linker's stability and cleavage, and the potency of the released payload.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the studies of exatecan, standard methodologies for evaluating topoisomerase I inhibitors can be outlined.

Topoisomerase I Inhibition Assay

A common method to determine the inhibitory activity of a compound against topoisomerase I is a DNA relaxation assay.

Methodology:

-

Reaction Mixture: Supercoiled plasmid DNA is incubated with human topoisomerase I in a reaction buffer.

-

Compound Addition: The test compound (e.g., exatecan) is added at varying concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for DNA relaxation by topoisomerase I.

-

Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Electrophoresis: The DNA samples are run on an agarose gel to separate the supercoiled (unrelaxed) and relaxed forms of the plasmid.

-

Analysis: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.

Cell Viability and Cytotoxicity Assays

To determine the cytotoxic effects of these compounds on cancer cells, assays such as the MTT or MTS assay are commonly employed.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: A reagent such as MTT or MTS is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is then determined.

Pharmacokinetics

The pharmacokinetic properties of exatecan have been evaluated in several clinical trials.

| Parameter | Value | Dosing Schedule | Patient Population | Reference |

| Clearance | 2.28 L/h/m² | 0.5 mg/m²/day for 5 days every 3 weeks | Advanced NSCLC | [22] |

| Volume of Distribution | 18.2 L/m² | 0.5 mg/m²/day for 5 days every 3 weeks | Advanced NSCLC | [22] |

| Elimination Half-life | 7.9 hours | 0.5 mg/m²/day for 5 days every 3 weeks | Advanced NSCLC | [22] |

| Clearance | ~1.4 L/h/m² | 0.3 or 0.5 mg/m²/day for 5 days every 3 weeks | Metastatic Breast Cancer | [23] |

| Volume of Distribution | ~12 L/m² | 0.3 or 0.5 mg/m²/day for 5 days every 3 weeks | Metastatic Breast Cancer | [23] |

| Elimination Half-life | ~8 hours | 0.3 or 0.5 mg/m²/day for 5 days every 3 weeks | Metastatic Breast Cancer | [23] |

Pharmacokinetic data for This compound as a standalone agent is not available. When used as an ADC payload, its pharmacokinetic profile is primarily determined by the antibody to which it is conjugated.

Clinical Development and Applications

Exatecan has undergone Phase I and II clinical trials for various solid tumors, including non-small cell lung cancer, breast cancer, and soft tissue sarcoma[22][23][24][25][26]. While it has shown moderate activity, dose-limiting toxicities such as neutropenia have been a challenge[2][24].

The more recent and promising application of exatecan and its derivatives is in the field of ADCs. Deruxtecan (a derivative of exatecan) is the payload in the highly successful ADC, trastuzumab deruxtecan (Enhertu)[4]. The development of exatecan-based ADCs is driven by the potent bystander killing effect of the payload, which allows it to diffuse into neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity[27]. The use of This compound as an ADC cytotoxin aligns with this strategy, leveraging the high potency of the exatecan core for targeted delivery to cancer cells[9][10][11][12][13][14].

Conclusion

Exatecan is a highly potent topoisomerase I inhibitor with well-documented preclinical and clinical activity. Its superior potency compared to other camptothecin analogues makes it an attractive agent for cancer therapy. While its development as a standalone agent has been hampered by toxicity, its role as a payload in ADCs has revitalized interest in this class of compounds.

This compound is a derivative of exatecan designed for use in ADCs. While specific data on its standalone activity and direct comparisons with exatecan are lacking in publicly available literature, its chemical structure suggests a modification intended to facilitate conjugation while retaining the potent cytotoxic mechanism of the parent molecule. The success of exatecan-based ADCs underscores the therapeutic potential of this class of topoisomerase I inhibitors. Further research and publication of data on specific derivatives like this compound will be crucial for a more complete understanding and optimization of their application in targeted cancer therapy.

References

- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 7. Exatecan - Wikipedia [en.wikipedia.org]

- 8. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound 2594423-51-3 | MCE [medchemexpress.cn]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. This compound,2594423-51-3-Amadis Chemical [amadischem.com]

- 16. youtube.com [youtube.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 19. Exatecan Mesylate | C25H30FN3O9S | CID 151114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. cybrexa.com [cybrexa.com]

- 22. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks to patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phase I study of topoisomerase I inhibitor exatecan mesylate (DX-8951f) given as weekly 24-hour infusions three of every four weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

- 27. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

An In-Depth Technical Guide to Exatecan-methylacetamide-OH: A Potent ADC Payload

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Exatecan-methylacetamide-OH, a promising cytotoxic agent for the development of Antibody-Drug Conjugates (ADCs). This document collates available literature to detail its chemical properties, mechanism of action, relevant experimental data, and methodologies.

Introduction

This compound is a derivative of Exatecan, a potent inhibitor of DNA topoisomerase I.[1][2] Its primary application is as a cytotoxic payload in the burgeoning field of ADCs, which are designed to selectively deliver potent anticancer agents to tumor cells, thereby minimizing systemic toxicity.[1][2][3] The structural modifications in this compound are intended to facilitate its conjugation to monoclonal antibodies while retaining the potent anti-tumor activity of the parent compound.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-((1S,9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)-2-hydroxy-N-methylacetamide | [4] |

| CAS Number | 2594423-51-3 | [4] |

| Molecular Formula | C27H26FN3O6 | [4] |

| Molecular Weight | 507.52 g/mol | [4] |

| Appearance | Solid | [4] |

Mechanism of Action: Topoisomerase I Inhibition

The cytotoxic effect of this compound is attributed to its function as a topoisomerase I inhibitor, a mechanism inherited from its parent compound, Exatecan. Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA backbone.

The signaling pathway of topoisomerase I inhibition by Exatecan derivatives involves the stabilization of the covalent complex between topoisomerase I and DNA (TOP1-DNAcc). This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, it results in the formation of irreversible double-strand breaks, triggering a cascade of cellular responses that ultimately lead to apoptotic cell death.[5]

Quantitative Data

Direct quantitative data for this compound is not extensively available in the public domain. However, the cytotoxic potency is expected to be comparable to its parent compound, Exatecan. The following table summarizes the in vitro cytotoxicity of Exatecan against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLT-4 | Acute Leukemia | 0.25 | [5] |

| CCRF-CEM | Acute Leukemia | 0.24 | [5] |

| DU145 | Prostate Cancer | 0.16 | [5] |

| DMS114 | Small Cell Lung Cancer | 0.13 | [5] |

| PC-6 | Pancreatic Cancer | 0.64 (as ng/mL) | |

| PC-6/SN2-5 | Pancreatic Cancer (Resistant) | 1.36 (as ng/mL) |

Note: The IC50 values for PC-6 and PC-6/SN2-5 are reported in ng/mL. The molecular weight of Exatecan is 435.45 g/mol .

Experimental Protocols

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be inferred from general methods for preparing Exatecan derivatives for ADC conjugation. The synthesis would likely involve the modification of the exatecan core, followed by the introduction of the methylacetamide-OH moiety. A general workflow is proposed below.

Characterization: The final product would be characterized using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.[1][7]

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay is used to determine the inhibitory activity of a compound on topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel loading buffer

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding human topoisomerase I to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/gel loading buffer (containing SDS and EDTA).

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA stain and visualize under UV light.

Expected Results: In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA, resulting in a slower-migrating band on the gel. An effective inhibitor like this compound will prevent this relaxation, leading to the persistence of the faster-migrating supercoiled DNA band.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the ability of a compound to inhibit cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound)

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals and measure the absorbance.

-

For the CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a valuable derivative of the potent topoisomerase I inhibitor, Exatecan, designed for use as a payload in ADCs. While specific quantitative data for this particular derivative is limited in publicly accessible literature, the well-established mechanism of action and high potency of the parent compound underscore its potential in the development of novel cancer therapeutics. Further research and publication of preclinical and clinical data on ADCs utilizing this compound will be crucial for fully elucidating its therapeutic index and potential clinical applications.

References

- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exatecan-methylacetamide-OH: A Potent ADC Payload

For Researchers, Scientists, and Drug Development Professionals

Core Background Information

Exatecan-methylacetamide-OH is a potent derivative of Exatecan, a hexacyclic camptothecin analogue. It functions as a highly effective cytotoxic agent, specifically designed for use as a payload in Antibody-Drug Conjugates (ADCs). Its chemical formula is C₂₇H₂₆FN₃O₆ with a molecular weight of 507.51 g/mol . As a topoisomerase I inhibitor, this compound offers a powerful mechanism for inducing cell death in targeted cancer cells.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₇H₂₆FN₃O₆ |

| Molecular Weight | 507.51 g/mol |

| CAS Number | 2594423-51-3 |

| Appearance | Light yellow to yellow solid |

| Classification | ADC Payload, Topoisomerase I Inhibitor |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I.[4][5] Topoisomerase I is a crucial enzyme responsible for relaxing supercoiled DNA during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA backbone. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand break. This stabilized complex, known as the TOP1-DNA cleavage complex (TOP1cc), leads to the accumulation of DNA single- and double-strand breaks when the replication fork collides with it. The resulting DNA damage triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis.[6][7][8][9][10]

Experimental Protocols

Representative Synthesis of an Exatecan Derivative for ADC Conjugation

While the specific, detailed synthesis protocol for this compound (referred to as compound 6 in patent CN112125915A) is not publicly available, a general methodology for the synthesis of Exatecan derivatives for ADCs can be outlined based on available literature.[1][3] The synthesis typically involves the modification of the Exatecan core, often at the C-10 position, to introduce a linker moiety suitable for conjugation to an antibody.

A representative, multi-step synthesis could involve:

-

Protection of reactive groups on the Exatecan molecule.

-

Introduction of a linker precursor at the desired position. This may involve reactions such as acylation or etherification.

-

Modification of the linker to introduce a reactive handle for antibody conjugation (e.g., a maleimide group for reaction with cysteines, or an active ester for reaction with lysines).

-

Deprotection of the Exatecan core to yield the final drug-linker construct.

-

Purification of the final product using chromatographic techniques such as HPLC.

A detailed, step-by-step protocol for a specific Exatecan-linker synthesis can be found in the supplementary information of various medicinal chemistry publications focusing on ADCs.

Antibody-Drug Conjugation

The conjugation of this compound to a monoclonal antibody (mAb) is a critical step in the formation of the ADC. A common method involves the use of linkers that react with specific amino acid residues on the antibody surface.

Protocol for Cysteine-Based Conjugation:

-

Antibody Reduction: The interchain disulfide bonds of the mAb are partially or fully reduced to generate free thiol groups. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

-

Drug-Linker Preparation: The this compound payload, functionalized with a maleimide group, is dissolved in a suitable organic solvent like DMSO.

-

Conjugation Reaction: The maleimide-functionalized drug-linker is added to the reduced antibody solution. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Quenching: The reaction is quenched by the addition of an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker, aggregated antibody, and other impurities. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the cytotoxicity of ADCs.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the this compound ADC, the unconjugated antibody, and a non-targeting control ADC. Wells with untreated cells serve as a negative control.

-

Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effects.

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is then mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: The luminescence is read using a plate luminometer. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Analysis: The data is normalized to the untreated control, and the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) is calculated using a non-linear regression model.

Quantitative Data

Table 2: In Vitro Cytotoxicity of Exatecan-Based ADCs in HER2-Positive Cancer Cell Lines

| Cell Line | ADC Target | Linker Type | IC₅₀ (nM) |

| SK-BR-3 | HER2 | Glucuronidase-cleavable | 0.18 ± 0.04 |

| NCI-N87 | HER2 | Glucuronidase-cleavable | 0.20 ± 0.05 |

| MDA-MB-453 | HER2 | Glucuronidase-cleavable | 0.20 ± 0.10 |

| BT-474 | HER2 | Glucuronidase-cleavable | 0.9 ± 0.4 |

| MDA-MB-361 | HER2 | Glucuronidase-cleavable | 2.0 ± 0.8 |

Table 3: Pharmacokinetic Parameters of Exatecan and a PEGylated Exatecan Conjugate in Mice

| Compound | Apparent Half-life (t½) |

| Exatecan | ~10 hours (in humans) |

| PEG-Exatecan Conjugate | ~12 hours (composite of elimination and release) |

Note: The pharmacokinetic data for Exatecan and its PEGylated conjugate can be considered as a proxy to estimate the behavior of ADCs carrying this compound, although the specific properties will be influenced by the antibody and linker.[11]

Signaling Pathways and Visualizations

Topoisomerase I Inhibition and DNA Damage Response

The inhibition of topoisomerase I by this compound leads to the formation of stable TOP1cc, which are converted into DNA double-strand breaks (DSBs) during DNA replication. This triggers the DNA Damage Response (DDR) pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 2594423-51-3 | MCE [medchemexpress.cn]

- 4. youtube.com [youtube.com]

- 5. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Exatecan-Methylacetamide-OH in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan-methylacetamide-OH, a derivative of the potent topoisomerase I inhibitor exatecan, is an emerging cytotoxic payload for the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its mechanism of action, role in ADCs, and the associated linker technologies. While specific quantitative data and detailed experimental protocols for ADCs utilizing this compound are not extensively available in the public domain, this document synthesizes information from studies on the parent compound, exatecan, and its other derivatives to provide a foundational understanding for researchers in the field.

Introduction to Exatecan and its Derivatives in ADCs

Exatecan is a semi-synthetic, water-soluble derivative of camptothecin, a natural product that inhibits topoisomerase I, an enzyme crucial for DNA replication and repair.[1] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan and its derivatives lead to DNA strand breaks and subsequent apoptotic cell death.[2] The high potency of exatecan has made it an attractive candidate for targeted delivery to cancer cells via ADCs, minimizing systemic toxicity.[2][3] this compound is one such derivative, designed for conjugation to monoclonal antibodies, enabling the specific delivery of the cytotoxic payload to tumor cells expressing the target antigen.[4][5][6]

Mechanism of Action

The primary mechanism of action of exatecan and its derivatives, including this compound, is the inhibition of DNA topoisomerase I.

dot

Caption: ADC binds to a tumor cell, is internalized, and releases its payload, leading to DNA damage and apoptosis.

This process unfolds in a series of steps:

-

Binding and Internalization: The ADC, carrying this compound, binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through endocytosis.

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The linker connecting the antibody to the payload is designed to be cleaved by lysosomal enzymes or the acidic environment of the lysosome, releasing the active this compound.[7]

-

Nuclear Entry and Topoisomerase I Inhibition: The released payload then translocates to the nucleus where it interacts with the topoisomerase I-DNA complex.

-

Induction of DNA Damage and Apoptosis: By stabilizing this complex, the payload prevents the re-ligation of the DNA strand, leading to double-strand breaks during DNA replication. This accumulation of DNA damage triggers the cell's apoptotic machinery, resulting in programmed cell death.[2]

Role in Antibody-Drug Conjugates

This compound serves as the cytotoxic "warhead" in an ADC.[4][5][6] The goal of incorporating it into an ADC is to leverage the specificity of a monoclonal antibody to deliver this highly potent cytotoxin directly to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicities associated with systemic administration of potent chemotherapeutics.[3]

Linker Technology

The choice of linker is critical to the success of an ADC. It must be stable in systemic circulation to prevent premature release of the payload, but also be efficiently cleaved once the ADC is internalized by the target cell.[7] While specific linkers for this compound are not detailed in the available literature, linkers used for other exatecan derivatives provide insight into potential strategies.

-

Peptide Linkers: These linkers, such as the Gly-Gly-Phe-Gly sequence, are designed to be cleaved by lysosomal proteases like cathepsin B.[7]

-

Polysarcosine-based Linkers: These hydrophilic linkers can help to overcome the hydrophobicity of the payload, potentially improving the pharmacokinetic properties and allowing for a higher drug-to-antibody ratio (DAR).[1]

dot```dot digraph "ADC_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Antibody [label="Monoclonal Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="Linker\n(e.g., Peptide, Polysarcosine)", fillcolor="#FBBC05", fontcolor="#202124"]; Payload [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Antibody -> Linker [label="Conjugation"]; Linker -> Payload [label="Attachment"]; }

Caption: Workflow for a typical in vitro cytotoxicity assay to determine the IC50 of an ADC.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

ADC Treatment: The following day, cells are treated with a serial dilution of the ADC (and relevant controls, such as a non-targeting ADC and unconjugated antibody).

-

Incubation: The plates are incubated for a period of 3 to 6 days to allow for the cytotoxic effects of the ADC to manifest.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.

In Vivo Xenograft Model

Methodology:

-

Tumor Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with a suspension of human cancer cells.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), and their volume is measured regularly using calipers.

-

ADC Administration: Once tumors reach the desired size, mice are randomized into treatment groups and administered the ADC (and controls) via intravenous injection.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The efficacy of the ADC is determined by comparing the tumor growth in the treated groups to the vehicle control group.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study.

Conclusion

This compound holds promise as a potent cytotoxic payload for the development of novel ADCs. Its mechanism of action, rooted in the potent inhibition of topoisomerase I, makes it an effective agent for inducing cancer cell death. While specific data for this derivative is emerging, the extensive research on the parent compound, exatecan, and other derivatives provides a strong foundation for its continued investigation. Future research should focus on optimizing linker technologies for this compound and conducting comprehensive preclinical and clinical studies to fully elucidate its therapeutic potential in various cancer indications.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Topoisomerase I Inhibition by Exatecan-methylacetamide-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for Exatecan-methylacetamide-OH, a potent derivative of the camptothecin analog Exatecan. This document is intended to serve as a core resource for researchers and professionals involved in the fields of oncology, pharmacology, and the development of novel anti-cancer therapeutics, particularly Antibody-Drug Conjugates (ADCs).

Introduction to Exatecan and its Derivatives

Exatecan is a highly potent, water-soluble, semi-synthetic derivative of camptothecin, a natural product known for its anti-tumor activity. Like other camptothecin analogs, Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][2] Due to its significant potency, Exatecan and its derivatives have become important payloads for use in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[3][4] this compound is a specific derivative of Exatecan that has been developed for use as a cytotoxin in ADCs.[5]

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. The process involves the formation of a covalent intermediate known as the cleavage complex, where the enzyme is bound to the 3'-phosphate end of the broken DNA strand. After the DNA has rotated, the enzyme re-ligates the strand.

Exatecan and its derivatives intervene in this process by binding to and stabilizing the topoisomerase I-DNA cleavage complex.[1][6][7] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized cleavage complexes, it results in the formation of irreversible double-strand DNA breaks.[1] The accumulation of DNA damage triggers cell cycle arrest, typically in the S-phase, and ultimately leads to programmed cell death (apoptosis).[1]

Modeling studies of exatecan's interaction with the topoisomerase I-DNA complex suggest that in addition to the known interactions of camptothecins, exatecan forms two novel molecular interactions with a flanking DNA base and the TOP1 residue N352, contributing to its high potency.[6][7][8]

Quantitative Data on Inhibitory Activity

| Compound | Assay Type | Target | IC50 Value | Reference |

| Exatecan | Topoisomerase I Inhibition | DNA Topoisomerase I | 2.2 µM (0.975 µg/mL) | [9][10] |

| Exatecan mesylate | In vitro Cytotoxicity (GI50) | Human Breast Cancer Cell Lines | 2.02 ng/mL | [9] |

| Exatecan mesylate | In vitro Cytotoxicity (GI50) | Human Colon Cancer Cell Lines | 2.92 ng/mL | [9] |

| Exatecan mesylate | In vitro Cytotoxicity (GI50) | Human Stomach Cancer Cell Lines | 1.53 ng/mL | [9] |

| Exatecan mesylate | In vitro Cytotoxicity (GI50) | Human Lung Cancer Cell Lines | 0.877 ng/mL | [9] |

| Exatecan | In vitro Cytotoxicity (IC50) | Various Cancer Cell Lines | Picomolar to low Nanomolar range | [6][11] |

Note: The IC50 and GI50 values represent the concentration of the compound that causes 50% inhibition of the target enzyme or 50% inhibition of cell growth, respectively.

Exatecan has demonstrated significantly greater potency compared to other clinical topoisomerase I inhibitors. Studies have shown it to be more potent than SN-38 (the active metabolite of irinotecan) and topotecan.[1][12] This enhanced potency is a key rationale for its use in ADCs.

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the study of topoisomerase I inhibitors like this compound.

Topoisomerase I Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.

Workflow:

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and varying concentrations of the test compound (this compound) or vehicle control.

-

Enzyme Addition: Add a purified human topoisomerase I enzyme to the reaction mixture to initiate the relaxation reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the band intensities corresponding to the supercoiled and relaxed DNA to determine the percentage of inhibition at each compound concentration.

-

IC50 Determination: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

In Vitro Cytotoxicity Assay (e.g., MTT or XTT Assay)

This assay determines the concentration of the compound that inhibits the growth of cultured cancer cells by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).[13][14][15][16][17]

Workflow:

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate controls (vehicle-treated and untreated cells).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well.

-

Formazan Formation: Incubate the plates for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. This step is not necessary for XTT as its formazan product is water-soluble.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability or growth inhibition for each concentration relative to the control. Plot the results to determine the GI50 or IC50 value.

Topoisomerase I-DNA Cleavage Complex Stabilization Assay (RADAR Assay)

The Rapid Approach to DNA Adduct Recovery (RADAR) assay can be used to detect and quantify the amount of topoisomerase I covalently bound to DNA.[6][7]

Methodology:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for a short period (e.g., 30 minutes) to induce the formation of stabilized cleavage complexes.

-

Cell Lysis and DNA Isolation: Lyse the cells and isolate the genomic DNA. The covalently bound proteins will co-precipitate with the DNA.

-

DNA Shearing: Shear the DNA to a manageable size.

-

Immobilization: Immobilize the DNA-protein complexes onto a solid support (e.g., a 96-well plate).

-

Detection: Use a primary antibody specific for topoisomerase I, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), for detection via colorimetric or chemiluminescent methods.

-

Quantification: The signal intensity is proportional to the amount of topoisomerase I covalently bound to the DNA.

Synthesis of Exatecan Derivatives for ADCs

The synthesis of Exatecan and its derivatives for use as ADC payloads is a multi-step process. While the precise synthesis of this compound is proprietary, the general approach involves the synthesis of the core exatecan molecule followed by the attachment of a linker moiety.[4][18] The linker is crucial for conjugating the payload to the antibody and is often designed to be cleaved under specific conditions within the target cancer cell, releasing the active cytotoxic agent. The synthesis of the exatecan core often involves a convergent approach, combining key intermediates to build the complex pentacyclic structure.[4]

Conclusion

This compound, as a derivative of the highly potent topoisomerase I inhibitor Exatecan, represents a significant payload for the development of next-generation ADCs. Its mechanism of action, centered on the stabilization of the topoisomerase I-DNA cleavage complex, leads to catastrophic DNA damage and apoptotic cell death in rapidly dividing cancer cells. The exceptional potency of the exatecan scaffold underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this and other novel topoisomerase I inhibitors. Further research into the specific properties of this compound and its performance in ADC constructs will be crucial for its successful clinical translation.

References

- 1. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. synaffix.com [synaffix.com]

- 4. chemexpress.com [chemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TOP1-DNA Trapping by Exatecan and Combination Therapy with ATR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. kosheeka.com [kosheeka.com]

- 15. scispace.com [scispace.com]

- 16. medic.upm.edu.my [medic.upm.edu.my]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Unlocking Potent Antitumor Activity: A Technical Guide to Exatecan-methylacetamide-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan-methylacetamide-OH is a derivative of exatecan, a potent, semi-synthetic, water-soluble camptothecin analogue.[1][2] It is primarily designed as a cytotoxic payload for use in Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies.[3][4] ADCs utilize a monoclonal antibody to selectively deliver potent cytotoxic agents like exatecan derivatives to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[5]

This technical guide provides an in-depth overview of the anticancer properties of the exatecan core, which is directly relevant to understanding the mechanism and potential of this compound. Due to the limited public availability of specific preclinical data for this compound, this document focuses on the extensive research conducted on its parent compound, exatecan. The data presented herein on exatecan's mechanism of action, cytotoxicity, and in vivo efficacy serves as a strong foundation for researchers and drug developers working with its derivatives.

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action for exatecan, and by extension this compound, is the inhibition of DNA topoisomerase I.[6] This enzyme is crucial for relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks.[6]

Exatecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[7][8] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[6] When the replication fork encounters these stabilized complexes, it results in the formation of permanent and lethal double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[6][7]

Modeling studies suggest that exatecan's potent TOP1 trapping ability may stem from additional molecular interactions with the DNA base and the TOP1 residue N352, beyond the known interactions of other camptothecins.[7][8]

Figure 1: Signaling pathway of Topoisomerase I inhibition by Exatecan.

Preclinical Anticancer Activity of Exatecan

Exatecan has demonstrated potent antitumor activity in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Cytotoxicity

In vitro studies have consistently shown that exatecan is more potent than other topoisomerase I inhibitors like SN-38 (the active metabolite of irinotecan) and topotecan across various human tumor cell lines.[5]

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| Breast Cancer (mean) | Breast | 2.02 | [9] |

| Colon Cancer (mean) | Colon | 2.92 | [9] |

| Stomach Cancer (mean) | Gastric | 1.53 | [9] |

| Lung Cancer (mean) | Lung | 0.877 | [9] |

| PC-6 | Lung | 0.186 | [9] |

| PC-6/SN2-5 (SN-38 resistant) | Lung | 0.395 | [9] |

| MOLT-4 | Leukemia | ~1 nM | [7] |

| CCRF-CEM | Leukemia | ~1 nM | [7] |

| DU145 | Prostate | ~1 nM | [7] |

| DMS114 | Small Cell Lung | ~1 nM | [7] |

Table 1: In Vitro Cytotoxicity (IC50) of Exatecan in various cancer cell lines.

Notably, exatecan retains significant activity in cell lines that have developed resistance to other camptothecin analogues like SN-38.[1]

In Vivo Efficacy

The potent in vitro activity of exatecan translates to significant antitumor effects in various in vivo models.

| Cancer Model | Dosing (mg/kg) | Route | Efficacy | Reference |

| Pancreatic (MIA-PaCa-2) | 15, 25 | i.v. | Highly inhibited primary tumor growth | [9][10] |

| Pancreatic (BxPC-3) | 15, 25 | i.v. | Highly inhibited primary tumor growth, suppressed lymphatic metastasis, eliminated lung metastasis | [9][10] |

| Ovarian Xenografts | Not specified | Not specified | 51-94% growth inhibition | [1] |

| Gastric Adenocarcinoma Xenografts | Not specified | Not specified | More effective than other camptothecins | [1] |

Table 2: In Vivo Antitumor Efficacy of Exatecan in Xenograft Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to evaluate the anticancer properties of topoisomerase I inhibitors like exatecan.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or exatecan) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Figure 2: Experimental workflow for an in vitro cytotoxicity assay.

In Vivo Xenograft Tumor Model

Animal models are essential for evaluating the in vivo efficacy of anticancer compounds.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (or exatecan) or a vehicle control via the desired route (e.g., intravenously) at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Calculate tumor growth inhibition (TGI) to determine the efficacy of the treatment.

Pharmacokinetics

Pharmacokinetic studies of exatecan have been conducted in clinical trials. In a phase I study, exatecan administered as a 30-minute infusion every 3 weeks showed linear pharmacokinetics. The clearance of the active lactone form and the total drug were 6.8 ± 2.8 and 2.1 ± 1.1 L/h/m², respectively.[2] The ratio of the active lactone concentration to the total drug concentration in plasma decreased over time, from 0.81 at the end of infusion to 0.15 ten hours later.[2]

In another study with a 21-day continuous intravenous infusion, the pharmacokinetics were dose-proportional, with mean steady-state plasma concentrations ranging from 6.88 to 19.41 ng/mL for doses of 0.15 to 0.30 mg/m²/day. These concentrations are comparable to the IC50 values observed in vitro.

Conclusion

This compound, as a derivative of the potent topoisomerase I inhibitor exatecan, holds significant promise as a cytotoxic payload for Antibody-Drug Conjugates. The extensive preclinical data on exatecan demonstrates its potent and broad-spectrum anticancer activity, its ability to overcome resistance to other camptothecins, and its significant in vivo efficacy. The established mechanism of action, centered on the stabilization of the TOP1-DNA cleavage complex, provides a clear rationale for its cytotoxic effects.

This technical guide, by consolidating the key data and methodologies related to the exatecan core, offers a valuable resource for researchers and drug development professionals. It provides the foundational knowledge required to design and interpret further preclinical and clinical studies involving this compound and other exatecan-based ADCs, ultimately contributing to the development of more effective targeted cancer therapies.

References

- 1. WO2023201109A1 - Exatecan formulation - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2024022165A1 - Exatecan derivatives and use thereof - Google Patents [patents.google.com]

- 5. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide | C26H24FN3O6 | CID 117888634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. patents.justia.com [patents.justia.com]

Exatecan-methylacetamide-OH physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan-methylacetamide-OH is a potent derivative of Exatecan, a hexacyclic analogue of the natural product camptothecin. As a topoisomerase I inhibitor, it possesses significant anti-cancer properties. This compound is of particular interest to the drug development community as a cytotoxic payload for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to deliver highly potent drugs directly to cancer cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an elucidation of its mechanism of action.

Physical and Chemical Properties

This compound is a synthetic organic compound that appears as a solid.[1] Key identifying information and physical properties are summarized in the table below. While some specific experimental values for this derivative are not publicly available, predicted values and data from the parent compound, Exatecan, are included for reference.

| Property | Value | Source |

| Chemical Name | N-((1S,9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)-2-hydroxy-N-methylacetamide | [1] |

| CAS Number | 2594423-51-3 | [1] |

| Molecular Formula | C₂₇H₂₆FN₃O₆ | [1] |

| Molecular Weight | 507.52 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point (Predicted) | 900.4 ± 65.0 °C | [2] |

| Melting Point (Exatecan) | >137°C (decomposes) | [] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store at -20°C to -80°C, sealed and away from moisture. | [4] |

Experimental Protocols

Synthesis

A precise, publicly available synthesis protocol for this compound is not detailed in the reviewed literature. However, based on patent literature describing the synthesis of Exatecan and its derivatives, a plausible synthetic route can be inferred. The synthesis would likely involve the core synthesis of the Exatecan structure followed by functionalization at the C1-amino group.

Inferred Synthesis Workflow:

The synthesis of the Exatecan core typically involves a multi-step convergent approach. Key intermediates are prepared separately and then combined in the final stages. A general representation of this process is outlined below. The final step would involve the acylation of the C1-amino group of the Exatecan core with a suitable reagent to introduce the methylacetamide-OH moiety.

Caption: Inferred synthetic workflow for this compound.

Note: This is a generalized scheme. The actual synthesis would require specific reagents, catalysts, and reaction conditions as detailed in relevant patent literature for Exatecan synthesis.[5][6]

Analytical Methods

The analysis of Exatecan and its derivatives is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) are the primary analytical techniques employed. The following table summarizes typical conditions used for the analysis of Exatecan, which can be adapted for this compound.

| Parameter | HPLC | HPLC-MS/MS |

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate or ammonium acetate) | Acetonitrile/Methanol and water with a modifier (e.g., formic acid or ammonium formate) |

| Elution | Isocratic or Gradient | Gradient |

| Flow Rate | ~1.0 mL/min | ~0.2-0.4 mL/min |

| Detection | UV or Fluorescence | Mass Spectrometry (e.g., Triple Quadrupole) |

| Sample Preparation | Protein precipitation or solid-phase extraction | Protein precipitation or solid-phase extraction |

Experimental Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of Exatecan derivatives.

Mechanism of Action: Topoisomerase I Inhibition

This compound, like its parent compound Exatecan, exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. Topoisomerase I relieves torsional strain in DNA by inducing transient single-strand breaks.

The mechanism of inhibition involves the stabilization of the covalent complex between topoisomerase I and DNA, known as the cleavable complex. By binding to this complex, this compound prevents the re-ligation of the DNA strand. The collision of the replication fork with this stabilized cleavable complex leads to the formation of irreversible double-strand DNA breaks, which subsequently triggers programmed cell death (apoptosis).

Signaling Pathway of Topoisomerase I Inhibition by this compound:

Caption: Mechanism of action of this compound via Topoisomerase I inhibition.

Applications in Drug Development

The high potency of this compound makes it an attractive payload for use in antibody-drug conjugates (ADCs). In this application, the compound is attached to a monoclonal antibody via a chemical linker. The antibody directs the ADC to a specific antigen on the surface of cancer cells. Upon binding and internalization, the linker is cleaved, releasing the this compound payload, which can then exert its cytotoxic effect. This targeted delivery approach aims to increase the therapeutic index of the cytotoxic agent by concentrating it at the tumor site and reducing exposure to healthy tissues.

Conclusion

This compound is a promising cytotoxic agent with a well-defined mechanism of action. While detailed public data on its specific physical and chemical properties are somewhat limited, established analytical methods for the parent compound provide a strong basis for its characterization. Its primary application in the field of oncology is as a payload in ADCs, where its high potency can be harnessed for targeted cancer therapy. Further research and development in this area are likely to provide more detailed insights into the properties and applications of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound,2594423-51-3-Amadis Chemical [amadischem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 6. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

In-Depth Technical Guide: Exatecan-methylacetamide-OH

For Researchers, Scientists, and Drug Development Professionals